

(1R)-1-naphthalen-1-ylethanamine;hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(1R)-1-naphthalen-1-ylethanamine;hydrochloride
Cat. No.:	B1589953

[Get Quote](#)

An In-Depth Technical Guide to (1R)-1-naphthalen-1-ylethanamine Hydrochloride

Foreword: The Significance of Chiral Purity in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, where subtle differences between enantiomers can lead to profound variations in efficacy, safety, and metabolic profile. (1R)-1-naphthalen-1-ylethanamine hydrochloride stands as a quintessential example of a chiral building block whose stereochemical integrity is crucial for the synthesis of high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and its pivotal role in synthetic chemistry, tailored for researchers and professionals in drug development.

Core Molecular Identity and Physicochemical Profile

(1R)-1-naphthalen-1-ylethanamine hydrochloride is the hydrochloride salt of the R-enantiomer of 1-(1-naphthyl)ethylamine. The presence of a chiral center at the ethylamine's alpha-carbon, combined with the bulky naphthalene moiety, makes it a valuable tool for introducing stereospecificity in chemical reactions. Its conversion to a hydrochloride salt enhances its

stability and handling characteristics compared to the air-sensitive free base, making it more suitable for pharmaceutical manufacturing processes.[\[1\]](#)[\[2\]](#)

Summary of Physicochemical Data

The fundamental properties of (1R)-1-naphthalen-1-ylethanamine hydrochloride are summarized below for quick reference. These parameters are critical for designing synthetic routes, developing analytical methods, and ensuring proper storage and handling.

Property	Value	Source(s)
IUPAC Name	(1R)-1-naphthalen-1-ylethanamine;hydrochloride	[3] [4]
CAS Number	82572-04-1	[1] [3]
Molecular Formula	C ₁₂ H ₁₄ CIN	[3] [5]
Molecular Weight	207.70 g/mol	[1] [3]
Appearance	White to off-white solid	[6]
Melting Point	253-257 °C (lit.)	[1] [7]
Solubility	Soluble in water (<10 g/L), methanol. The free base is soluble in chloroform and ethanol but insoluble in water.	[2]
Optical Activity	[\alpha]/D 5.2±2° (c = 1 in methanol)	[6]
SMILES	C--INVALID-LINK--N.CI	[3] [4]
InChI Key	ZTNKTVBJMXQOBQ-SBSPUUUFOSA-N	[3]

Spectroscopic and Structural Elucidation

The unambiguous identification of (1R)-1-naphthalen-1-ylethanamine hydrochloride relies on a combination of spectroscopic techniques. Each method provides a unique piece of the

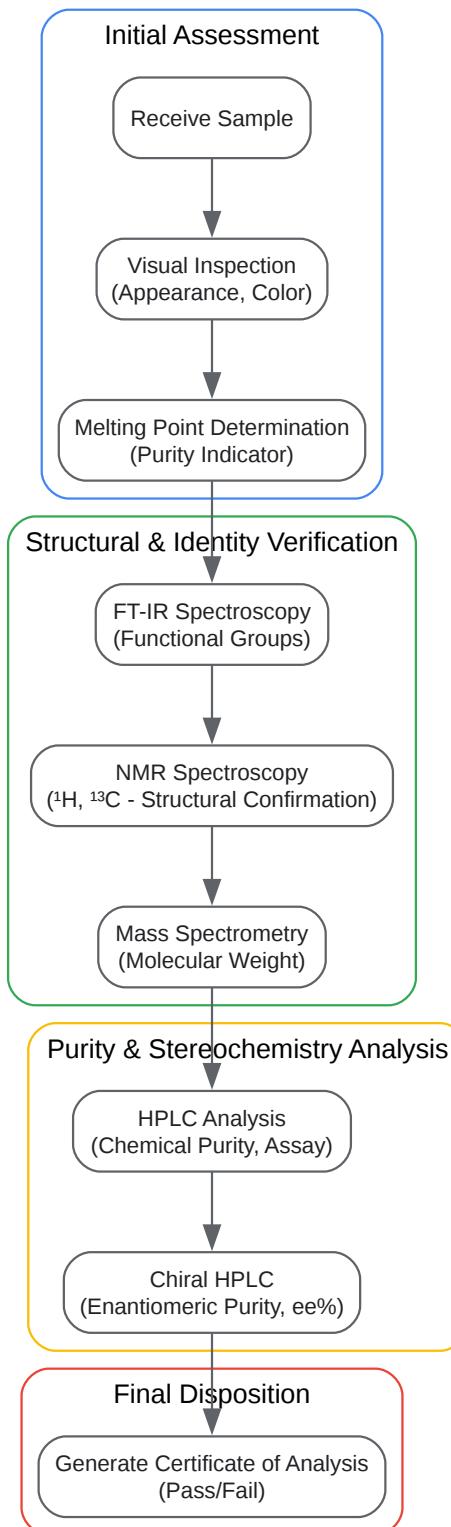
structural puzzle, and together they confirm the identity, purity, and stereochemistry of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the naphthalene ring system, a quartet for the methine proton (CH), and a doublet for the methyl protons (CH_3). The protons of the ammonium group (NH_3^+) may appear as a broad singlet.
 - ^{13}C NMR: The carbon NMR spectrum will display characteristic signals for the ten unique carbons of the naphthalene ring, along with signals for the two aliphatic carbons of the ethylamine side chain.^[8]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum would typically show a base peak corresponding to the cationic free amine ($\text{C}_{12}\text{H}_{13}\text{N}^+$) after the loss of HCl , with a mass-to-charge ratio (m/z) of approximately 171.24.^[9]
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include those for the N-H stretching of the primary ammonium salt, C-H stretching from the aromatic and aliphatic groups, and C=C stretching vibrations characteristic of the naphthalene aromatic ring.

Role in Asymmetric Synthesis: The Cinacalcet Case Study

The primary application of (1R)-1-naphthalen-1-ylethanamine is as a key chiral intermediate in the synthesis of Cinacalcet.^{[7][10][11]} Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism and hypercalcemia.^{[10][12]} The synthesis requires the specific (R)-enantiomer to ensure the correct stereochemistry of the final drug product, which is essential for its therapeutic activity.^{[10][12]}

Beyond this specific application, its utility extends to:


- Chiral Resolving Agent: It can be used to separate racemic mixtures of acids through the formation of diastereomeric salts.[2]
- Synthesis of β -amino acids: It serves as a chiral precursor in the synthesis of enantiomerically pure β -amino acids, which are important components of peptides and other biologically active molecules.[2][10]

Self-Validating Experimental Workflow for Quality Control

To ensure the suitability of (1R)-1-naphthalen-1-ylethanamine hydrochloride for its intended use, particularly in GMP environments, a rigorous and self-validating analytical workflow is essential. This workflow confirms the compound's identity, strength, quality, and purity.

Workflow Diagram: Characterization of (1R)-1-naphthalen-1-ylethanamine HCl

Figure 1. Quality Control Workflow

[Click to download full resolution via product page](#)

Caption: Figure 1. A comprehensive workflow for the characterization and quality control of (1R)-1-naphthalen-1-ylethanamine HCl.

Step-by-Step Protocol

- Initial Assessment & Physical Properties:
 - Step 1: Visual Inspection. Examine the sample for its physical appearance. It should be a white to off-white solid, free of foreign particulates.
 - Causality: This is a simple, first-pass test. Any deviation from the expected appearance could indicate contamination or degradation.
 - Step 2: Melting Point Determination. Measure the melting point range using a calibrated apparatus. The observed range should be sharp and align with the literature value (253-257 °C).[1][7]
 - Causality: A broad melting range or a significant deviation from the reference value is a strong indicator of impurities.
- Structural Identity Verification:
 - Step 3: Spectroscopic Analysis.
 - Acquire an FT-IR spectrum and compare it to a reference standard. Confirm the presence of key functional group absorptions.
 - Perform ¹H and ¹³C NMR analysis. The chemical shifts, splitting patterns, and integration must be consistent with the known structure of (1R)-1-naphthalen-1-ylethanamine hydrochloride.
 - Causality: This multi-technique approach provides orthogonal data to build a high-confidence structural confirmation, leaving no ambiguity about the molecule's identity.
- Purity Determination:
 - Step 4: Chromatographic Purity (HPLC). Develop and validate a reverse-phase HPLC method to determine the chemical purity (assay). The method should be able to separate

the main component from any potential impurities or degradation products.

- Causality: HPLC provides quantitative data on the purity of the compound, which is a critical quality attribute for use in API synthesis.
- Step 5: Chiral Purity (Chiral HPLC). Use a chiral stationary phase in an HPLC system to separate the (R)- and (S)-enantiomers. This method determines the enantiomeric excess (ee%).
- Causality: For a chiral intermediate, enantiomeric purity is as important as chemical purity. This step ensures that the correct stereoisomer is present at the required high purity (typically >99% ee) to prevent the formation of unwanted stereoisomers in the final drug product.[\[11\]](#)

Safety, Handling, and Storage

As a chemical intermediate, proper handling procedures are mandatory to ensure laboratory safety.

- Hazard Identification: (1R)-1-naphthalen-1-ylethanamine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[\[3\]](#)[\[13\]](#) It may also cause respiratory irritation.[\[3\]](#)
- Recommended Handling: Use in a well-ventilated area.[\[14\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[13\]](#)[\[14\]](#) Avoid breathing dust.[\[14\]](#)
- Storage Conditions: Store in a tightly sealed container in a cool, dry place.[\[6\]](#) Due to the air sensitivity of the free base, storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[\[2\]](#)[\[11\]](#)

Conclusion

(1R)-1-naphthalen-1-ylethanamine hydrochloride is more than just a chemical intermediate; it is an enabling tool for the precise construction of complex, stereospecific pharmaceutical molecules. Its well-defined physical and chemical properties, combined with a robust analytical framework for its characterization, ensure its reliability and effectiveness in the demanding field

of drug synthesis. A thorough understanding of the data and protocols outlined in this guide is essential for any scientist or researcher working with this critical chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reputable Manufacturer Supply Buy High Quality (R)-(+)-1-(1-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE 82572-04-1 with Efficient Delivery [yzqyyykj.com]
- 2. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 [chemicalbook.com]
- 3. 1-Naphthalenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaR)- | C12H14CIN | CID 12314893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R)-1-(1-Naphthyl)ethylamine Hydrochloride [lgcstandards.com]
- 5. (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride price & availability - MOLBASE [molbase.com]
- 6. 82572-04-1 CAS MSDS ((R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride | 82572-04-1 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. (+)-1-(1-Naphthyl)ethylamine | C12H13N | CID 2724264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. innospk.com [innospk.com]
- 11. (R)-(+)-1-(1-Naphthyl)ethylamine | Enzymaster [enzymaster.de]
- 12. CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(1R)-1-naphthalen-1-ylethanamine;hydrochloride physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1589953#1r-1-naphthalen-1-ylethanamine-hydrochloride-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com